1-[2-(4-Methoxyphenyl)ethyl]-3-methylthiourea
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Overview
Description
1-[2-(4-Methoxyphenyl)ethyl]-3-methylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a methoxyphenyl group attached to an ethyl chain, which is further connected to a methylthiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-3-methylthiourea typically involves the reaction of 4-methoxyphenethylamine with methyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts such as Co-NiO may be employed to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Methoxyphenyl)ethyl]-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties. It has been tested in vitro and in vivo for its efficacy in inhibiting tumor growth.
Industry: Utilized in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-3-methylthiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors, altering their activity. For example, it may inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Comparison with Similar Compounds
1-[2-(4-Methoxyphenyl)ethyl]-3-methylthiourea can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: this compound stands out due to its specific thiourea moiety, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-12-11(15)13-8-7-9-3-5-10(14-2)6-4-9/h3-6H,7-8H2,1-2H3,(H2,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROENYXFRISITLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCCC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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